3-(adamantane-1-amido)-1-benzofuran-2-carboxamide
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Overview
Description
- The adamantane moiety is introduced via an amide bond formation. This can be achieved by reacting adamantane-1-amine with the benzofuran-2-carboxylic acid derivative in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:
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Formation of Benzofuran Core:
- The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry:
Materials Science:
Biology and Medicine:
Antiviral Agents:
Neuroprotective Agents:
Industry:
Mechanism of Action
The mechanism of action of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is not fully understood. it is believed to involve the following:
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Molecular Targets:
- The adamantane moiety may interact with viral proteins or receptors, inhibiting viral replication.
- The benzofuran ring may interact with various enzymes or receptors, modulating their activity.
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Pathways Involved:
- The compound may influence pathways related to oxidative stress, inflammation, and neuroprotection.
Comparison with Similar Compounds
3-(adamantane-1-amido)-2,4-dihydroxybenzoic acid:
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate:
Uniqueness:
Biological Activity
3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, integrating an adamantane moiety with a benzofuran core, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H18NO2. The synthesis typically involves the formation of an amide bond between adamantane-1-amine and benzofuran-2-carboxylic acid derivatives, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions .
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that:
- Molecular Targets : The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication. The benzofuran ring could modulate the activity of various enzymes or receptors involved in cellular signaling pathways .
- Pathways Involved : The compound may influence pathways related to oxidative stress and inflammation, which are critical in various disease states, including neurodegenerative disorders .
Antiviral Properties
Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV . The unique structural characteristics of this compound may enhance its binding affinity to viral targets.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further investigation .
Anticancer Potential
This compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(adamantane-1-amido)-N-(4-fluorophenyl) | Adamantane + Fluorophenyl | Anticancer activity; potential apoptosis induction |
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol) | Adamantane + Benzodioxole | Antiviral properties; lower cytotoxicity |
3-(adamantane-1-amido)-N-(4-chlorophenyl) | Adamantane + Chlorophenyl | Antimicrobial activity; variable potency |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antimycobacterial Evaluation : A study demonstrated that adamantanol-based indoleamides exhibited enhanced antimycobacterial activity compared to their adamantane counterparts. This suggests that modifications to the adamantane structure can significantly impact biological efficacy .
- Cytotoxicity Assessments : Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles .
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCHNVETJHJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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